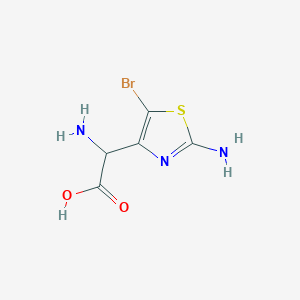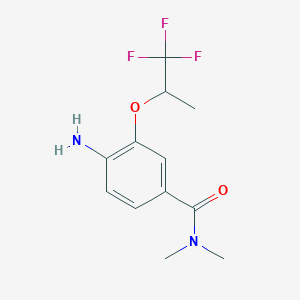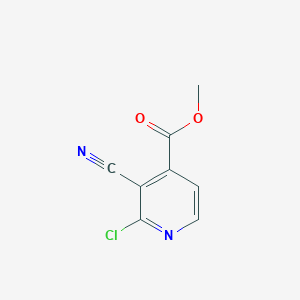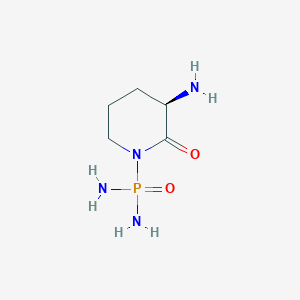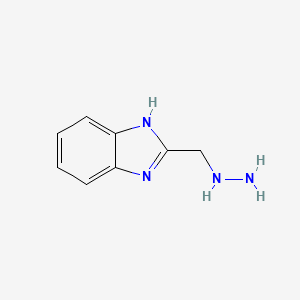
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and hydrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-(chloromethyl)benzo[d]thiazole with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired hydrazinylmethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazoles, hydrazones, and other nitrogen-containing heterocycles.
科学的研究の応用
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism by which 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(Hydrazinylmethyl)-1,3-benzothiazole
- 2-(Hydrazinylmethyl)-1,3-thiazole
- 2-(Hydrazinylmethyl)-1,3-oxazole
Uniqueness
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is unique due to its specific arrangement of nitrogen atoms within the benzodiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1H-benzimidazol-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H10N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2,(H,11,12) |
InChIキー |
WQWDMEMUJPCISV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


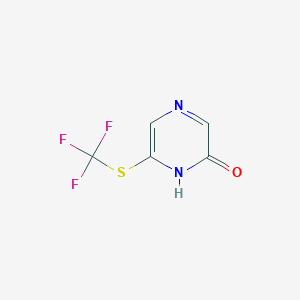
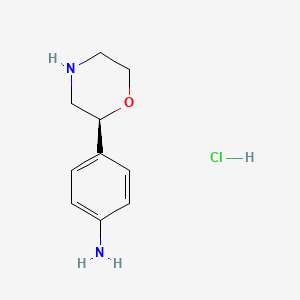
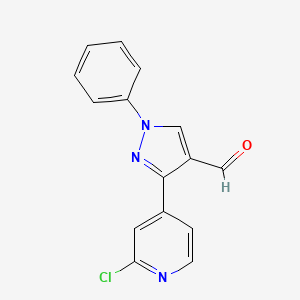

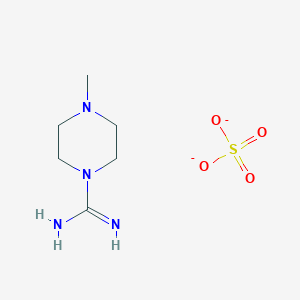

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
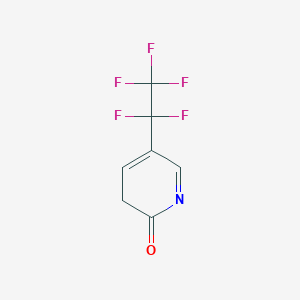
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
